molecular formula C19H16N2O2S B3306774 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile CAS No. 929440-17-5

4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile

Cat. No.: B3306774
CAS No.: 929440-17-5
M. Wt: 336.4 g/mol
InChI Key: RWWHZYKXPVQOHY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile typically involves multiple steps, starting with the preparation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the reaction of a suitable aldehyde with a malonic acid derivative in the presence of a base. The resulting intermediate is then subjected to further reactions, including thionation and substitution reactions, to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile has shown potential in various assays, including antimicrobial and anticancer studies. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound's biological activities suggest its potential use in therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including infections and cancer.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties may lead to innovative applications in fields such as materials science and pharmaceuticals.

Mechanism of Action

The mechanism by which 4,6-dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but they are likely related to its coumarin core and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Coumarin: : The parent compound of this derivative, known for its wide range of biological activities.

  • Chromen-2-one derivatives: : Other coumarin derivatives with similar structures and properties.

  • Thio-substituted coumarins: : Compounds with sulfur atoms in their structure, which can influence their reactivity and biological activity.

Uniqueness

4,6-Dimethyl-2-(((6-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)nicotinonitrile stands out due to its specific substitution pattern and the presence of the thio group, which can enhance its biological activity compared to other coumarin derivatives.

Properties

IUPAC Name

4,6-dimethyl-2-[(6-methyl-2-oxochromen-4-yl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-11-4-5-17-15(6-11)14(8-18(22)23-17)10-24-19-16(9-20)12(2)7-13(3)21-19/h4-8H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWHZYKXPVQOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=C(C(=CC(=N3)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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